1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is an organic compound that belongs to the class of benzisothiazoles. This compound features a benzoyl group attached to a benzo[c]isothiazol-3(1H)-one core, with a methyl substituent on the benzoyl ring. Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can be synthesized through various methods. One common approach involves the reaction of 2-methylbenzoyl chloride with benzo[c]isothiazol-3(1H)-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives of the benzoyl group.
Substitution: Substituted benzisothiazoles with various functional groups.
Scientific Research Applications
1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2-benzisothiazole: A related compound with similar structural features but lacking the benzoyl group.
2-methylbenzoyl chloride: A precursor used in the synthesis of 1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one.
Benzo[c]isothiazol-3(1H)-one: The core structure of the compound without the benzoyl group.
Uniqueness
This compound is unique due to the presence of both the benzoyl and methyl groups, which may enhance its biological activity and chemical reactivity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
1-(2-methylbenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXMXFECFTGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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